molecular formula C24H34O4 B13405360 Medroxy Progesterone Acetate

Medroxy Progesterone Acetate

Cat. No.: B13405360
M. Wt: 386.5 g/mol
InChI Key: YWCAMUNPTULUPQ-UHFFFAOYSA-N
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Description

Medroxy Progesterone Acetate (MPA) is a synthetic progestin derived from progesterone, widely used as a contraceptive and therapeutic agent. Its molecular formula is C₂₄H₃₄O₄, and it functions by suppressing ovulation, thickening cervical mucus, and altering endometrial receptivity to prevent pregnancy . Administered via intramuscular injection (e.g., Depo-Provera), MPA provides long-acting contraception for up to three months. Beyond contraception, MPA is utilized in managing endometriosis, endometrial hyperplasia, and breast cancer due to its antiproliferative effects .

MPA’s pharmacokinetics involve slow absorption from the injection site, resulting in sustained hormonal activity. However, prolonged use is linked to metabolic changes, including dyslipidemia (reduced HDL and elevated LDL cholesterol) and hypertension, attributed to its effects on vascular and renal systems .

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate

InChI

InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3

InChI Key

YWCAMUNPTULUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Chemical Reactions Analysis

Medroxy Progesterone Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medroxy Progesterone Acetate has a wide range of scientific research applications:

Mechanism of Action

Medroxy Progesterone Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes that regulate the menstrual cycle and pregnancy. The compound also decreases the release of gonadotropins, which suppresses ovulation and reduces sex hormone levels . Additionally, it transforms a proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma .

Comparison with Similar Compounds

Table 1: Receptor Affinity of Progestins

Compound Progesterone Receptor (PR) Androgen Receptor (AR) Glucocorticoid Receptor (GR)
Natural Progesterone High Negligible Negligible
MPA High Moderate Moderate
Levonorgestrel High Moderate Low
Megestrol Acetate Moderate Low High

Clinical Efficacy and Side Effects

Contraceptive Efficacy

  • MPA : 99% effective with 3-month dosing. Discontinuation leads to delayed fertility (return to ovulation: 6–12 months) .
  • Levonorgestrel IUD: 99% effective with 5-year dosing. Rapid fertility return post-removal.
  • Norethindrone (Oral): 91% effective with daily use; requires strict adherence .

Metabolic and Cardiovascular Effects

  • MPA: Linked to hypertension (28.8% incidence in users >5 years) due to LDL elevation and vascular remodeling . Weight gain (≥5 kg in 30% of users) and amenorrhea (40.4% with long-term use) are common .
  • Levonorgestrel: Less impact on lipids but associated with androgenic effects (acne, hirsutism).
  • Dydrogesterone : Minimal androgenic activity; preferred for menstrual disorders with lower hypertension risk .

Table 2: Adverse Effects of Progestins

Compound Hypertension Risk Weight Gain Amenorrhea Risk Androgenic Effects
MPA High High High Low
Levonorgestrel Low Moderate Low High
Megestrol Acetate Moderate High Moderate Low

Pharmacokinetics and Stability

  • MPA : Long half-life (40–60 days) due to depot formulation. Stability in solution decreases after 12 hours .
  • Oral Progestins (e.g., Norethindrone): Short half-life (7–9 hours), requiring daily dosing. No storage stability concerns.

Q & A

Q. What are the primary molecular targets of MPA, and how do researchers experimentally determine its receptor binding affinities?

MPA primarily interacts with progesterone receptors (PR), androgen receptors (AR), and glucocorticoid receptors (GR) as a full agonist . To determine binding affinities, competitive radioligand binding assays are commonly employed. For example, EC50 values for PR, AR, and GR activation are measured using reporter gene assays or displacement studies with radiolabeled ligands like 3^3H-progesterone. These experiments often involve transfected cell lines expressing specific receptors to isolate MPA’s activity .

Q. What are the recommended storage and handling protocols for MPA in laboratory settings?

MPA powder should be stored at -20°C for up to 3 years, while solutions in solvents like DMSO or ethanol are stable for 6 months at -80°C or 1 month at -20°C . Handling requires full personal protective equipment (PPE), including gloves and safety goggles, to avoid inhalation or dermal exposure. Work should be conducted in a fume hood with adequate ventilation to minimize aerosol formation .

Q. Which analytical methods are used to assess purity and residual solvents in MPA formulations?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for quantifying MPA purity and detecting residual solvents (e.g., ethanol, acetone). Compliance with USP <467> and ICH Q3C guidelines ensures solvent levels remain below toxicity thresholds. Mass spectrometry (MS) may further validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for MPA?

Discrepancies in toxicity profiles (e.g., carcinogenicity or reproductive toxicity) may arise from variations in experimental models (e.g., cell lines vs. animal studies) or dosing regimens. To address this, researchers should:

  • Conduct dose-response studies across multiple species.
  • Use OECD-compliant in vitro assays (e.g., Ames test for mutagenicity).
  • Cross-reference data with human epidemiological studies, noting limitations in existing datasets (e.g., incomplete ecotoxicological data in ) .

Q. What experimental designs are optimal for studying MPA’s long-term effects on endometrial tissue?

Preclinical models, such as ovariectomized rodents or human endometrial cell cultures, are used to simulate hormonal conditions. Endometrial thickness and hyperplasia are assessed via:

  • Histopathological analysis (H&E staining).
  • Immunohistochemistry for proliferation markers (e.g., Ki-67).
  • Longitudinal studies tracking estrogen co-administration to mimic hormone replacement therapy (HRT) scenarios .

Q. How can MPA’s dual agonist activity on PR and GR be dissected in cellular models?

Advanced strategies include:

  • Receptor-specific siRNA knockdown to isolate signaling pathways.
  • CRISPR-engineered receptor-null cell lines to compare MPA’s effects in PR vs. GR contexts.
  • Transcriptomic profiling (RNA-seq) to identify receptor-specific gene expression patterns. EC50 ratios (PR: ~0.01 nM, GR: ~10 nM) further highlight preferential activation .

Q. What methodologies address MPA’s stability under varying pH and temperature conditions?

Accelerated stability studies under ICH Q1A guidelines assess degradation products via:

  • Forced degradation (e.g., exposure to acidic/alkaline conditions, heat, or light).
  • Mass balance analysis using LC-MS to identify breakdown products.
  • Real-time stability monitoring at recommended storage temperatures to validate shelf life .

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